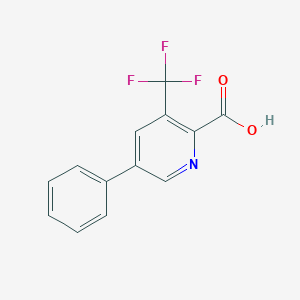

5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid

Description

5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid is a fluorinated pyridine derivative with the molecular formula C₁₃H₈F₃NO₂ and a molecular weight of 267.21 g/mol (CAS: 1211578-17-4) . Its structure features a pyridine ring substituted at the 2-position with a carboxylic acid group, a trifluoromethyl (-CF₃) group at the 3-position, and a phenyl ring at the 5-position. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity and stability, while the phenyl group contributes to hydrophobic interactions.

Properties

IUPAC Name |

5-phenyl-3-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-6-9(7-17-11(10)12(18)19)8-4-2-1-3-5-8/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVDVWKBKHYDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211094 | |

| Record name | 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211578-17-4 | |

| Record name | 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cycloaddition-Based Synthesis of Substituted Pyridinecarboxylic Acids

A notable method involves a cycloaddition reaction between acrolein derivatives and amino compounds, which allows the direct formation of substituted 2-pyridinecarboxylic acids, including those substituted at the 5-position such as 5-phenyl derivatives. This method offers a one-step synthetic cut to the target pyridinecarboxylic acid, improving efficiency over traditional multi-step syntheses.

-

- Acroleins or their derivatives react with amino compounds or their acid addition salts.

- The reaction proceeds through cycloaddition to form the pyridine ring with substitution.

- Subsequent derivatization or salt formation may be performed.

-

- High regioselectivity for 5-substitution.

- Potential for good yields (e.g., reported crude yields around 71%).

- Applicability to a range of substituted pyridinecarboxylic acids.

| Step | Yield (%) | Notes |

|---|---|---|

| Cycloaddition reaction | 71 | Crude yield before purification |

This method is documented in patent literature emphasizing its industrial relevance and pharmacological potential of the products.

Vapor-Phase Halogenation and Fluorination of Picolines

Another approach to synthesize trifluoromethyl-substituted pyridines involves the vapor-phase chlorination/fluorination of methyl-substituted pyridines (picolines), which can be further functionalized to introduce carboxylic acid groups.

-

- 3-Picoline undergoes simultaneous vapor-phase chlorination and fluorination at temperatures exceeding 300°C.

- Catalysts such as iron fluoride facilitate the reaction.

- The trifluoromethyl group is introduced via fluorination of the methyl group.

- Subsequent nuclear chlorination can yield chlorinated trifluoromethylpyridines.

- Hydrogenolysis can convert unwanted by-products back to useful intermediates, improving overall yield.

-

- This method produces key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which can be further transformed into carboxylic acids.

| Product | Yield (%) | Notes |

|---|---|---|

| 3-(Trifluoromethyl)pyridine | High | Major product from fluorination |

| 2,5-Dichloro-(trifluoromethyl)pyridine | Moderate | From further chlorination |

This method is advantageous for industrial scale due to its continuous process nature and catalyst reuse.

Multi-Step Synthetic Routes Including Esterification

For complex derivatives related to 5-phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid, multi-step synthesis involving:

- Formation of the pyridine ring.

- Introduction of trifluoromethyl and phenyl groups via substitution reactions.

- Esterification steps to protect or modify the carboxylic acid group.

Specific reaction conditions such as solvent choice, temperature control, and catalyst selection are critical for each step to maximize yield and purity.

Industrial production may utilize continuous flow reactors and automated synthesis to enhance scalability and reproducibility.

Typical reaction conditions include:

| Step | Temperature (°C) | Solvent | Catalyst/ Reagent |

|---|---|---|---|

| Pyridine formation | 80-120 | Polar aprotic solvents (e.g., DMF) | Amino compounds, acroleins |

| Trifluoromethylation | Variable (often elevated) | Fluorinating agents | Iron fluoride or other fluorination catalysts |

| Esterification | 25-80 | Alcohols (e.g., methanol) | Acid catalysts (e.g., H2SO4) |

These conditions are optimized to balance reaction kinetics and product stability.

| Method | Key Reaction Type | Advantages | Typical Yield (%) | Industrial Applicability |

|---|---|---|---|---|

| Cycloaddition of acroleins and amino compounds | Cycloaddition | One-step synthesis, regioselective | ~70 | High |

| Vapor-phase chlorination/fluorination of picolines | Halogenation/Fluorination | Continuous process, catalyst reuse | High (varies) | Very high |

| Multi-step synthesis with esterification | Substitution and esterification | Versatile, suitable for complex derivatives | Variable | Moderate to high |

The preparation of 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid is achieved primarily through advanced synthetic methods including cycloaddition reactions and vapor-phase halogenation/fluorination of methylpyridines. These methods provide efficient routes to the target compound with good yields and scalability for industrial production. Optimization of reaction parameters such as temperature, catalysts, and solvents is essential for maximizing yield and purity. The choice of method depends on the desired scale, available starting materials, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the phenyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogs

2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic Acid

- Molecular Formula: C₁₃H₈F₃NO₂ (identical to the target compound).

- Substituent Positions : Trifluoromethyl at 6-position, phenyl at 2-position, carboxylic acid at 3-position.

- Key Differences : Positional isomerism alters electronic distribution and steric effects. The 6-position trifluoromethyl group may reduce steric hindrance compared to the 3-position in the target compound. Applications in catalysis or ligand design may differ due to spatial arrangement .

5-(Trifluoromethyl)pyridine-2-carboxylic Acid

- Molecular Formula: C₇H₄F₃NO₂.

- Molecular Weight : 191.11 g/mol (CAS: 80194-69-0).

- Key Differences : Lacks the phenyl group, resulting in reduced hydrophobicity and molecular weight. The absence of the phenyl ring may limit applications requiring π-π interactions but could improve aqueous solubility .

Derivatives with Modified Functional Groups

5-(Trifluoromethyl)-2-pyridinecarboxylic Acid Ethyl Ester

- Molecular Formula: C₉H₈F₃NO₂ (CAS: 128072-94-6).

- Key Differences : The carboxylic acid is esterified to an ethyl group, enhancing lipophilicity and bioavailability. Such esters are intermediates in prodrug synthesis or agrochemicals .

2-(Difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine-3-carboxylic Acid

- Molecular Formula: C₈H₄F₅NO₃.

- Molecular Weight : 257.11 g/mol (CAS: 1805540-41-3).

- Key Differences: Contains a difluoromethyl (-CHF₂) group and a hydroxyl (-OH) group.

Complex Derivatives with Additional Moieties

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic Acid; Bis(trifluoroacetic Acid)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|---|

| 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid | 267.21 | ~2.5 | Low | Not reported |

| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 191.11 | ~1.8 | Moderate | Not reported |

| 5-(Trifluoromethyl)-2-pyridinecarboxylic acid ethyl ester | 223.17 | ~3.0 | Very low | Not reported |

*Estimated using substituent contributions.

Research and Application Insights

- Pharmaceutical Potential: The phenyl and trifluoromethyl groups in the target compound enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors (e.g., EP 4374877 A2 derivatives) .

- Agrochemicals : Trifluoromethyl pyridines are used in herbicides; ester derivatives improve membrane permeability .

- Metabolic Studies : Pyridinecarboxylic acids are detected in metabolic footprints (e.g., dairy studies), suggesting biodegradation pathways .

Biological Activity

5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid is characterized by a pyridine ring substituted with a phenyl group and a trifluoromethyl group. Its molecular formula is C12H8F3N1O2, and it has a molecular weight of approximately 251.19 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may exert its effects through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering cellular processes.

- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signal transduction pathways.

- Antioxidant Activity : Some studies indicate potential antioxidant properties that could protect cells from oxidative stress.

Anticancer Activity

One of the most promising areas of research involves the anticancer properties of 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid. Studies have demonstrated its effectiveness against various cancer cell lines. For instance:

- Cell Line Studies : In vitro tests showed that the compound exhibits significant cytotoxicity against human cancer cell lines, including breast and pancreatic cancer cells. IC50 values (the concentration required to inhibit cell growth by 50%) were reported in the low micromolar range, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| BxPC-3 (Pancreatic) | 0.051 |

| Panc-1 | 0.066 |

| MCF-7 (Breast) | 0.080 |

These values suggest that the compound is more effective than some conventional chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against several bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

These findings highlight its potential as a lead compound for developing new antibiotics.

Case Studies and Research Findings

Research has focused on understanding the structure-activity relationship (SAR) of 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid. A notable study employed high-throughput screening techniques to identify its effects on various biological targets:

- Target Identification : The compound was screened against a panel of receptors and enzymes to determine its binding affinity and selectivity.

- In Vivo Models : Animal studies have shown promising results in tumor reduction when administered alongside conventional therapies, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cross-coupling or nucleophilic substitution. For example, palladium or copper catalysts (e.g., Pd(PPh₃)₄) can facilitate Suzuki-Miyaura coupling to introduce the phenyl group . The trifluoromethyl group is often incorporated via halogen exchange using reagents like TMS-CF₃ . Optimization includes:

- Temperature : Reactions often proceed at 80–120°C in solvents like DMF or THF.

- Catalyst Loading : 2–5 mol% palladium catalysts improve yield .

- Purification : Use silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., phenyl at position 5, trifluoromethyl at position 3) .

- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl group and pyridine ring planarity .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected: ~297 g/mol) .

Q. What are the solubility and stability considerations for this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Limited in water; soluble in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and trifluoromethyl groups . Adjust pH with NaOH for aqueous solubility (as carboxylate salt).

- Stability : Store at –20°C in inert atmospheres. Avoid strong acids/bases to prevent decomposition of the trifluoromethyl group .

Advanced Research Questions

Q. What strategies are effective in elucidating reaction mechanisms involving the trifluoromethyl group?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track carboxylate intermediate formation .

- Computational Modeling : DFT calculations (e.g., Gaussian) model electronic effects of the CF₃ group on pyridine ring reactivity .

- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps .

Q. How can researchers analyze and resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Comparative Assays : Use standardized enzyme inhibition assays (e.g., IC₅₀ comparisons) under controlled pH and temperature .

- Structural Modifications : Test analogs (e.g., replacing CF₃ with CH₃) to isolate bioactivity contributors .

- Meta-Analysis : Pool data from multiple studies to identify trends in cytotoxicity or target binding .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to proteins (e.g., kinases) .

- Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites .

- In Vitro/In Vivo Correlation : Validate computational predictions with cell-based assays (e.g., apoptosis in cancer lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.